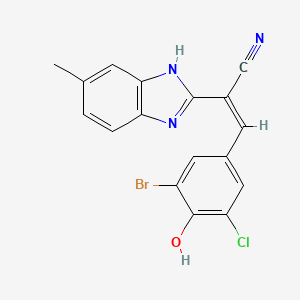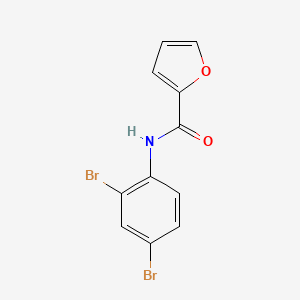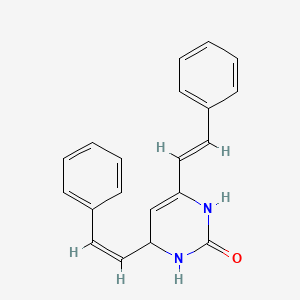![molecular formula C20H16ClN3O B5969023 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride](/img/structure/B5969023.png)
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride, also known as PQQ, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent. PQQ was first discovered in 1979 as a cofactor for bacterial enzymes, but it was not until the 1990s that its potential as a therapeutic agent was recognized. Since then, numerous studies have been conducted on PQQ, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride's mechanism of action is not fully understood, but it is believed to act as a redox cofactor, facilitating electron transfer in a variety of enzymatic reactions. 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has also been shown to activate certain signaling pathways, including the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has been shown to have a variety of biochemical and physiological effects, including:
- Antioxidant activity: 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has been shown to scavenge free radicals and protect cells against oxidative stress.
- Mitochondrial biogenesis: 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has been shown to promote the growth and proliferation of mitochondria, which are responsible for producing energy within cells.
- Neuroprotective effects: 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has been shown to protect neurons against oxidative stress and to promote the growth and survival of new neurons.
- Cardiovascular benefits: 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has been shown to improve cardiovascular function by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride in lab experiments is that it is a small molecule that is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are many potential future directions for research on 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride, including:
- Investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Exploring its potential as an anti-aging agent, given its ability to promote mitochondrial biogenesis and protect against oxidative stress.
- Investigating its potential as a performance-enhancing supplement for athletes.
- Investigating its potential as a treatment for cardiovascular disease.
Conclusion
In conclusion, 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride is a small molecule with significant potential as a therapeutic agent. Its ability to scavenge free radicals, promote mitochondrial biogenesis, and protect against oxidative stress make it a promising candidate for treating a variety of diseases and conditions. While there is still much to learn about its mechanism of action and its potential applications, the growing body of research on 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride suggests that it may be an important molecule for future medical research.
Synthesis Methods
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride can be synthesized using a variety of methods, but the most common method involves the reaction of 4-cyanopyridine with 2-aminobenzophenone in the presence of a reducing agent such as sodium borohydride. This reaction yields 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride in the form of its chloride salt.
Scientific Research Applications
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has been the subject of numerous scientific studies, and its potential as a therapeutic agent has been investigated in a variety of contexts. Some of the most promising areas of research include its potential as an antioxidant, its ability to promote mitochondrial biogenesis, and its neuroprotective effects.
properties
IUPAC Name |
3-phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N3O.ClH/c24-20-17-11-5-6-12-18(17)21-19(15-22-13-7-2-8-14-22)23(20)16-9-3-1-4-10-16;/h1-14H,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFOOLWYYFJPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C[N+]4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5968955.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5968986.png)
![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![2-[(4-nitrobenzyl)thio]-9H-purin-6-ol](/img/structure/B5968995.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5969003.png)
![4-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5969004.png)

![N-{6-[(4-benzyl-1-piperidinyl)carbonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B5969013.png)
![5-(2-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969017.png)
![4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide](/img/structure/B5969028.png)
![ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B5969033.png)